

Check Availability & Pricing

# Bay-876 in vivo toxicity and dose-limiting effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Bay-876 |           |
| Cat. No.:            | B605960 | Get Quote |

## **BAY-876 In Vivo Technical Support Resource**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity and dose-limiting effects of **BAY-876**, a potent and selective GLUT1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical experiments.

## **Frequently Asked Questions (FAQs)**

Q1: What are the reported dose-limiting toxicities for **BAY-876** in mice?

A1: Dose-limiting toxicity for **BAY-876** has been reported at a dose of 7.5 mg/kg/day when administered for 28 to 30 days in mice.[1][2] Researchers should carefully monitor animals for adverse signs when approaching or exceeding doses of 4.5 mg/kg/day, as significant weight loss has been observed at this concentration.[1][3]

Q2: I am observing weight loss in my mouse model. At what dose does this typically occur?

A2: Significant weight loss is a key indicator of toxicity. In a SKOV-3 ovarian cancer xenograft model, daily administration of **BAY-876** at 4.5 mg/kg/day for four weeks resulted in an average body weight loss of 18%.[3] In another study on colorectal cancer xenografts, weight loss was also observed at doses of 2 mg/kg/day and 4 mg/kg/day over 16 days, although it was not statistically significant.[1] It is crucial to establish a baseline and monitor animal weight regularly throughout the study.

## Troubleshooting & Optimization





Q3: Is it possible to achieve anti-tumor efficacy with **BAY-876** while minimizing systemic toxicity?

A3: Yes, several studies have demonstrated significant anti-tumor effects at doses with manageable toxicity profiles.

- Ovarian Cancer Models: Doses between 4.0 and 4.5 mg/kg/day for 28-30 days resulted in a 50-71% reduction in tumor volume and weight.[2][4] In patient-derived xenograft (PDX) models, a 4.0 mg/kg/day dose for 30 days effectively reduced tumor growth without causing significant body weight loss.[2]
- Colon Cancer Models: A lower dose of 3 mg/kg/day administered orally for 12 days inhibited tumor growth without significant effects on mouse body weight.[3]
- Localized Delivery: A novel microcrystalline formulation of BAY-876 designed for direct intratumoral injection has been shown to maintain low systemic blood concentrations, thereby avoiding potential toxicity and side effects while still inhibiting tumor growth.[5]

Q4: Does BAY-876 affect the central nervous system (CNS)?

A4: At therapeutic doses, **BAY-876** appears to have minimal effects on brain function. An Irwin test conducted on treated mice revealed no relevant behavioral findings.[6][7] This is consistent with the drug's high selectivity for GLUT1, which is primarily expressed on the blood-brain barrier in normal tissues.[6][7] However, the physiological role of GLUT1 in endothelial cells of the blood-brain barrier warrants careful observation for any neurological signs at higher, near-toxic doses.[2]

Q5: My experiment requires a different animal model than mice. Is there any toxicity data for other species?

A5: The currently available literature primarily focuses on murine models. However, pharmacokinetic studies have been conducted in rats and dogs. These studies show that **BAY-876** has low clearance, a moderate volume of distribution, and high oral bioavailability (85% in rats, 79% in dogs).[8] The terminal half-life is 2.5 hours in rats and 22 hours in dogs.[8] While this data is useful for study design, specific toxicity studies and maximum tolerated doses (MTDs) for non-murine models are not detailed in the provided search results. It is recommended to conduct preliminary dose-finding studies in any new species.



## **Quantitative Toxicity and Efficacy Data Summary**

The following tables summarize key quantitative data from various in vivo studies to facilitate experimental design and comparison.

Table 1: BAY-876 In Vivo Toxicity Profile in Mice

| Dose<br>(mg/kg/day) | Animal Model                       | Administration<br>Route &<br>Duration | Observed<br>Toxic Effects                                     | Reference |
|---------------------|------------------------------------|---------------------------------------|---------------------------------------------------------------|-----------|
| 7.5                 | Mice                               | Not Specified,<br>28-30 days          | Dose-limiting toxicity                                        | [1][2]    |
| 4.5                 | SCID Mice<br>(SKOV-3<br>Xenograft) | Oral, 4 weeks                         | Average 18% body weight loss                                  | [3]       |
| 4.0                 | Nude Mice<br>(HCT116<br>Xenograft) | Not Specified, 16<br>days             | Weight loss<br>observed (not<br>statistically<br>significant) | [1]       |
| 3.0                 | SCID Mice<br>(LS174T<br>Xenograft) | Oral, 12 days                         | No significant<br>toxicity based on<br>body weight            | [3]       |

Table 2: BAY-876 In Vivo Efficacy at Tolerable Doses in Mice



| Dose<br>(mg/kg/day) | Animal Model                             | Administration<br>Route &<br>Duration | Therapeutic<br>Outcome                                              | Reference |
|---------------------|------------------------------------------|---------------------------------------|---------------------------------------------------------------------|-----------|
| 4.0 - 4.5           | Mice (Ovarian<br>Cancer<br>Xenograft)    | Oral, 28-30 days                      | 50-71% decrease in tumor volume and weight                          | [2][4]    |
| 4.0                 | NSG Mice<br>(Ovarian Cancer<br>PDX)      | Oral, 30 days                         | >60% reduction<br>in tumor volume;<br>No significant<br>weight loss | [2]       |
| 3.0                 | SCID Mice<br>(Colon Cancer<br>Xenograft) | Oral, 12 days                         | Tumor growth inhibition                                             | [3]       |
| Single Dose         | Nude Mice (HCC<br>Xenograft)             | Intra-tumoral<br>injection            | Sustained<br>localized drug<br>levels, inhibited<br>glucose uptake  | [5]       |

# **Experimental Protocols**

Below are summarized methodologies from key experiments investigating the in vivo effects of **BAY-876**.

Protocol 1: Ovarian Cancer Xenograft Efficacy and Toxicity Study

- Animal Model: Female athymic nude mice or SCID mice.
- Cell Lines: SKOV-3 ovarian cancer cells are injected subcutaneously to establish tumors.
- Drug Administration: Once tumors are established (e.g., reach a volume of 100-150 mm<sup>3</sup>), mice are randomized into control and treatment groups. **BAY-876** is administered daily by oral gavage at doses ranging from 4.0 to 4.5 mg/kg.[2][3]
- Treatment Duration: 28 to 30 days.[2][4]



- Monitoring:
  - Toxicity: Mouse body weight is measured every three days.[3] Animals are monitored for any signs of distress.
  - Efficacy: Tumor volume is measured every three days using calipers.
- Endpoint Analysis: At the end of the treatment period, tumors are excised and weighed.

Protocol 2: Colorectal Cancer Xenograft Combination Therapy Study

- Animal Model: SCID mice.
- Cell Lines: LS174T colorectal cancer (CRC) cells are injected to establish xenografts.[3]
- Drug Administration:
  - BAY-876 Group: Administered by oral gavage at a dose of 3 mg/kg/day.[3]
  - Combination Group: Co-administered with other agents as per study design (e.g., intraperitoneal injection of DBI-1).[3]
- Treatment Duration: 12 days.[3]
- Monitoring: Mouse weights and tumor sizes are measured every three days to assess toxicity and efficacy.[3]

Protocol 3: Localized Microcrystalline BAY-876 Formulation Study

- Animal Model: Nude mice with subcutaneous hepatocellular carcinoma (HCC) tumors (e.g., from MHCC97-H cells).[5][9]
- Drug Administration: A single dose of a microcrystalline formulation of **BAY-876** is injected directly into the tumor tissue.[5] A solution of **BAY-876** (BAY-Sol) serves as a control.[9]
- Monitoring:
  - Toxicity: Body weight and liver weight are examined at the study's conclusion.[5]



- Pharmacokinetics: Blood samples are collected at various time points to measure systemic drug concentration.[5]
- Efficacy: Tumor glucose uptake is assessed via micro-PET imaging. Tumor volume and weight are measured.[5][9]

## **Visualizations**

Mechanism of Action and Toxicity Pathway





Click to download full resolution via product page

Caption: Mechanism of BAY-876 action and potential for toxicity.

General In Vivo Experimental Workflow





Click to download full resolution via product page

Caption: Standard workflow for assessing BAY-876 efficacy and toxicity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bay-876 in vivo toxicity and dose-limiting effects].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b605960#bay-876-in-vivo-toxicity-and-dose-limiting-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com